Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]-
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Overview
Description
Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]- is a complex organic compound. It is a derivative of hexadecanoic acid, commonly known as palmitic acid, which is a saturated long-chain fatty acid. This compound is characterized by the presence of a hydroxy group at the 16th position and an amino group substituted with an oxopropyl group at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]- typically involves multi-step organic reactions. The starting material is often hexadecanoic acid, which undergoes hydroxylation to introduce the hydroxy group at the 16th position. This can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions. The amino group is then introduced at the 9th position through a series of substitution reactions, often involving the use of protecting groups to ensure selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The oxopropyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of surfactants, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]- involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
16-Hydroxyhexadecanoic acid: Similar structure but lacks the amino and oxopropyl groups.
9-Aminohexadecanoic acid: Similar structure but lacks the hydroxy and oxopropyl groups.
Hexadecanoic acid:
Uniqueness
Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]- is unique due to the presence of both hydroxy and amino groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
833484-03-0 |
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Molecular Formula |
C19H37NO4 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
16-hydroxy-9-(propanoylamino)hexadecanoic acid |
InChI |
InChI=1S/C19H37NO4/c1-2-18(22)20-17(14-10-6-4-8-12-16-21)13-9-5-3-7-11-15-19(23)24/h17,21H,2-16H2,1H3,(H,20,22)(H,23,24) |
InChI Key |
DNNFTGCMBFLNJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(CCCCCCCC(=O)O)CCCCCCCO |
Origin of Product |
United States |
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